molecular formula C9H7Cl3O2 B3178921 Ethyl 2,4,5-trichlorobenzoate CAS No. 86569-86-0

Ethyl 2,4,5-trichlorobenzoate

Cat. No. B3178921
CAS RN: 86569-86-0
M. Wt: 253.5 g/mol
InChI Key: DHDXXFMFLDHODO-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trichlorobenzoate is a chemical compound with the molecular formula C9H7Cl3O2 . It has a molecular weight of 253.51 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms and an ethyl benzoate group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound (2,4,5).


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Ethyl 2,4,5-trichlorobenzoate is used in the synthesis of various organic compounds. For instance, ethyl 4-hydrazinobenzoate hydrochloride, a derivative, has been synthesized and characterized, showcasing the importance of ethyl trichlorobenzoates in structural chemistry (Restrepo et al., 2019).

  • Molecular Structure and Interactions : The compound's role in forming intricate molecular structures through non-covalent interactions is significant. This demonstrates its utility in understanding and developing complex molecular systems (Restrepo et al., 2019).

Environmental and Biological Studies

  • Biotransformation and Degradation : this compound, being chemically related to DDT compounds, aids in studying the biotransformation and degradation of environmentally persistent pollutants. Research on the aerobic degradation of DDT by Alcaligenes eutrophus A5 highlights the broader relevance of trichlorobenzoates in environmental studies (Nadeau et al., 1994).

  • Thermal Decomposition Studies : Investigations into the thermal decomposition of sodium 2,4,5-trichlorophenate, a related compound, provide insights into the formation of toxic by-products like tetrachlorodibenzodioxin, underlining the significance of trichlorobenzoates in environmental safety research (Milnes, 1971).

Chemical Synthesis and Applications

  • Role in Chemical Synthesis : The versatility of this compound is evident in its use in synthesizing various chemical compounds, such as pyrazoles and pyrrolidines, contributing significantly to pharmaceutical and organic chemistry research (Achutha et al., 2017).

  • Pharmacological Importance : The synthesized compounds involving ethyl trichlorobenzoates are often studied for their antimicrobial and pharmacological properties, demonstrating the compound's relevance in medicinal chemistry (Achutha et al., 2017).

properties

IUPAC Name

ethyl 2,4,5-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDXXFMFLDHODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86569-86-0
Record name Benzoic acid, 2,4,5-trichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86569-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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